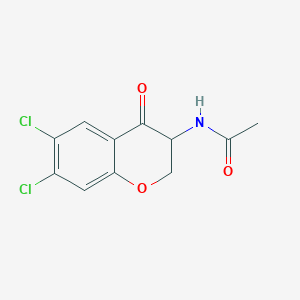
Diphenyl(4-hydroxybutyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(4-hydroxybutyl)methylsilane is an organosilicon compound with the molecular formula C17H22OSi. It is a unique compound that combines the properties of both organic and silicon-based chemistry, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(4-hydroxybutyl)methylsilane typically involves the hydrosilylation of 4-hydroxybutyl derivatives with diphenylmethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Quality control measures ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(4-hydroxybutyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
Diphenyl(4-hydroxybutyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of specialty polymers and coatings
Mécanisme D'action
The mechanism of action of Diphenyl(4-hydroxybutyl)methylsilane involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique bonding interactions. These interactions can influence the reactivity and stability of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl(2-hydroxy-2-phenylethyl)methylsilane
- Bis(pentachlorophenyl)methylsilane
- Bis(trimethylsilylmethyl)methylsilane
- Bis(pentafluorophenyl)methylsilane
Uniqueness
Diphenyl(4-hydroxybutyl)methylsilane is unique due to the presence of the 4-hydroxybutyl group, which provides additional reactivity and functionality compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications .
Propriétés
Numéro CAS |
18044-15-0 |
|---|---|
Formule moléculaire |
C17H22OSi |
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
4-[methyl(diphenyl)silyl]butan-1-ol |
InChI |
InChI=1S/C17H22OSi/c1-19(15-9-8-14-18,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |
Clé InChI |
XICASLQNVVCMNQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCCCO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


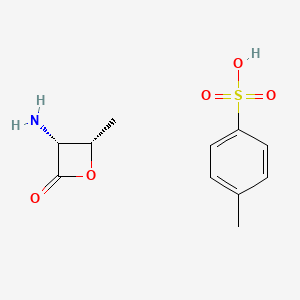


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)
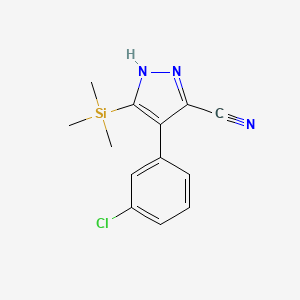

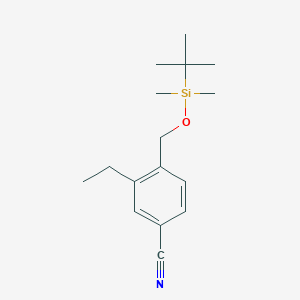

![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)

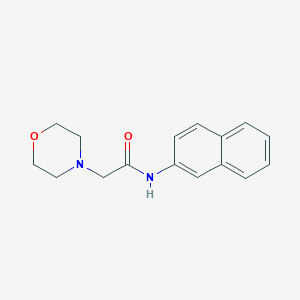
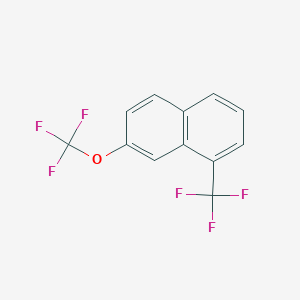
![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)
